molecular formula C10H16N2 B6155731 2-methyl-4-(pyridin-2-yl)butan-2-amine CAS No. 99167-13-2

2-methyl-4-(pyridin-2-yl)butan-2-amine

Cat. No.: B6155731
CAS No.: 99167-13-2
M. Wt: 164.2
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Description

2-Methyl-4-(pyridin-2-yl)butan-2-amine (CAS: CID 68379389) is a tertiary amine with the molecular formula C10H16N2. Its structure comprises a central butan-2-amine backbone substituted with a methyl group at position 2 and a pyridin-2-yl group at position 2. Key structural features include:

  • SMILES: CC(C)(CCC1=CC=CC=N1)N
  • InChIKey: WTBWWXXFUJRHIZ-UHFFFAOYSA-N
  • Collision Cross-Section: Predicted physicochemical properties suggest moderate polarity due to the pyridine ring and tertiary amine group, influencing solubility and reactivity .

The compound’s pyridine moiety enables π-π stacking interactions, making it relevant in medicinal chemistry for targeting aromatic enzyme binding sites. However, its specific biological activity remains underexplored in the provided evidence.

Properties

CAS No.

99167-13-2

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The Grignard reaction is a cornerstone for constructing carbon-nitrogen bonds in aliphatic amines. For 2-methyl-4-(pyridin-2-yl)butan-2-amine, 2-cyanopyridine serves as the starting material, reacting with methylmagnesium bromide (CH₃MgBr) in anhydrous toluene under inert conditions. The nitrile group undergoes nucleophilic attack by the Grignard reagent, forming an imine intermediate that is subsequently hydrolyzed to the primary amine.

Key Reaction Steps:

  • Nitrile Activation : 2-Cyanopyridine coordinates with CH₃MgBr at 0°C, initiating the formation of a magnesium complex.

  • Nucleophilic Addition : The Grignard reagent adds to the nitrile carbon, generating a magnesium imine species.

  • Hydrolysis : Quenching with saturated NH₄Cl liberates the amine, followed by acid-base work-up to isolate the product.

Optimization and Work-Up

Critical parameters include:

  • Solvent Choice : Toluene ensures solubility of both reactants and intermediates.

  • Temperature Control : Refluxing overnight (≈110°C) maximizes conversion while minimizing side reactions.

  • Purification : Filtration through Celite® removes magnesium salts, followed by dichloromethane extraction and rotary evaporation.

Table 1: Grignard Reaction Conditions and Outcomes

ParameterValue/DescriptionSource
Starting Material2-Cyanopyridine (33.0 g, 0.32 mol)
Grignard ReagentCH₃MgBr (3.2 M in 2-methyl-THF, 300 mL)
SolventToluene (500 mL)
Reaction TemperatureReflux (≈110°C)
Work-UpNH₄Cl quench, Celite® filtration
YieldNot explicitly reported

Reductive Amination Strategies

Ruthenium-Catalyzed Asymmetric Reductive Amination

Recent advances in catalytic reductive amination have enabled efficient access to structurally complex amines. A ruthenium-based system employing Ru(2-hydroxynicotinate)₂{(R)-binap} as the catalyst facilitates the direct conversion of α-alkoxy ketones to chiral amines under hydrogen pressure. While this method was originally developed for β-alkoxy ketones, its principles are adaptable to 4-(pyridin-2-yl)butan-2-one precursors.

Reaction Protocol:

  • Substrate Preparation : 4-(Pyridin-2-yl)butan-2-one is synthesized via Friedel-Crafts acylation or cross-coupling.

  • Catalytic System : Ru(2-hydroxynicotinate)₂{(R)-binap} (0.32 mol%) and (NH₄)₂HPO₄ (1.2 equiv) in methanol.

  • Hydrogenation : Conducted at 25°C under 4.10 MPa H₂ pressure for 24 hours.

Table 2: Reductive Amination Parameters

ParameterValue/DescriptionSource
CatalystRu(2-hydroxynicotinate)₂{(R)-binap}
Additive2-Hydroxynicotinic acid (0.2 equiv)
SolventMethanol (15 v/w)
Pressure4.10 MPa H₂
YieldUp to 89% (analogous system)

Ammonium Salt Effects

The choice of ammonium salt profoundly impacts enantioselectivity and yield. For example, (NH₄)₂HPO₄ enhances both reaction efficiency (89% yield) and stereocontrol (83% ee) compared to NH₄Cl or NH₄HCO₃. This is attributed to its dual role as an NH₃ surrogate and pH modulator, stabilizing the imine intermediate.

Nucleophilic Substitution Approaches

Table 3: Nucleophilic Substitution Parameters (Analogous System)

ParameterValue/DescriptionSource
Substrate4-(Bromomethyl)pyridine
Amine2-Methylbutan-2-amine
BaseK₂CO₃
SolventDichloromethane
YieldNot explicitly reported

Comparative Analysis of Methods

Efficiency and Scalability

  • Grignard Reaction : Suitable for laboratory-scale synthesis but requires stringent anhydrous conditions.

  • Reductive Amination : Scalable to kilogram quantities (demonstrated in analogous systems), with superior atom economy.

  • Nucleophilic Substitution : Limited by the availability of pyridinylmethyl halides.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(pyridin-2-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-methyl-4-(pyridin-2-yl)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-methyl-4-(pyridin-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Insights

Pyridine vs. Quinoline Core: The quinoline-based analog (e.g., 2-Methyl-4-(benzimidazol-2-yl)quinoline) exhibits enhanced aromaticity and planarity compared to the pyridine-containing target compound. This difference may improve binding to hydrophobic enzyme pockets but reduce solubility .

This contrasts with the pyridine’s nitrogen-based electronics . Piperazine vs. Pyridine: Replacement of pyridin-2-yl with 4-methylpiperazine (C10H22N3) adds a basic nitrogen, enhancing water solubility and enabling protonation at physiological pH, which is critical for CNS-targeting drugs .

Heterocyclic Variations :

  • The furan-containing analog (C13H16N2O) replaces a methyl group with an oxygen-rich furan ring, altering hydrogen-bonding capacity and metabolic stability. Such derivatives are often explored in antiviral research .

Q & A

What are the common synthetic routes for 2-methyl-4-(pyridin-2-yl)butan-2-amine, and what factors influence yield and purity?

Classification: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Route 1: Reaction of 2-pyridylbutanone with methylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C), optimizing pH (8–10) and temperature (25–50°C) to minimize side products .
  • Route 2: Alkylation of 2-pyridyllithium with tert-butyl bromoacetate, followed by deprotection and amine functionalization. Solvent choice (THF or DMF) and stoichiometric control of reactants are critical for yields >70% .
    Key Factors:
  • Purity: Use of chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water).
  • Yield Optimization: Excess amine (1.5–2 eq), inert atmosphere (N₂/Ar) to prevent oxidation .

How can spectroscopic techniques confirm the structure of this compound?

Classification: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Pyridine protons resonate at δ 8.3–8.5 ppm (doublet), tert-butyl group at δ 1.2 ppm (singlet). ¹³C signals: pyridine carbons (145–155 ppm), amine-bearing C at ~50 ppm .
  • IR: N-H stretch (3300–3500 cm⁻¹), pyridine ring vibrations (1600 cm⁻¹).
  • MS (ESI+): Molecular ion [M+H]⁺ at m/z 165.1 (C₁₀H₁₆N₂). Fragmentation pattern includes loss of CH₃ (Δ m/z 15) .
    Validation: Cross-reference with X-ray crystallography (SHELX refinement) for bond angles/planarity .

What computational methods predict interactions of this compound with biological targets?

Classification: Advanced
Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into target receptors (e.g., serotonin transporters) using PyMOL for visualization. Key parameters: grid size (20 ų), exhaustiveness = 8 .
  • MD Simulations (GROMACS): Assess binding stability (50 ns runs, AMBER force field). Analyze RMSD (<2 Å) and hydrogen bonds (e.g., pyridine N with Asp98) .
    Data Interpretation: Compare binding affinities (ΔG ≤ -7 kcal/mol) to known ligands (e.g., SSRIs) .

How can researchers resolve contradictions in reported biological activity data?

Classification: Advanced
Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ ranges for enzyme inhibition) and apply statistical tools (ANOVA, p < 0.05) to identify outliers .
  • Experimental Replication: Standardize assay conditions (e.g., cell line: HEK293, buffer pH 7.4) and validate purity (>95% by HPLC) .
    Case Example: Discrepancies in cytotoxicity (CC₅₀ 10–50 µM) may arise from impurity-driven off-target effects .

What are the solubility properties of this compound, and how do they affect reaction design?

Classification: Basic
Methodological Answer:

  • Solubility Profile:

    SolventSolubility (mg/mL)
    Water<0.1
    Ethanol15–20
    DCM50–60
  • Relevance: Use polar aprotic solvents (DMF, DMSO) for SN2 reactions; ethanol/water mixtures for recrystallization .

What strategies optimize enantiomeric purity in asymmetric synthesis?

Classification: Advanced
Methodological Answer:

  • Chiral Catalysis: Use (R)-BINAP/Pd complexes for kinetic resolution (ee >90%) .
  • Chromatography: Chiral columns (e.g., Chiralpak AD-H, hexane/isopropanol 90:10) to separate enantiomers .
    Validation: Circular dichroism (CD) at 220–260 nm to confirm enantiomeric excess .

How does the pyridine ring influence reactivity in nucleophilic substitutions?

Classification: Advanced
Methodological Answer:

  • Electronic Effects: Pyridine’s electron-withdrawing nature deactivates the adjacent carbon, reducing SN2 reactivity. Use activating groups (e.g., -NO₂) at the 4-position to enhance electrophilicity .
  • Steric Effects: Bulk from the tert-butyl group slows reactions; microwave-assisted synthesis (100°C, 30 min) accelerates kinetics .

Table 1: Structural Analogs and Key Differences

CompoundStructural FeatureBioactivity Difference
2-Chloro-4-pyridin-2-yl derivativeCl substituentEnhanced cytotoxicity (IC₅₀ 5 µM)
Morpholine analogOxygen heterocycleImproved CNS penetration
Trifluoromethyl variantCF₃ groupIncreased metabolic stability

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